Remifentanil oxalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H30N2O9 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 1-(3-methoxy-3-oxopropyl)-4-(N-propanoylanilino)piperidine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C20H28N2O5.C2H2O4/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;3-1(4)2(5)6/h5-9H,4,10-15H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
ZMGKHCNPWIVLHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Chemical Synthesis and Structural Modification for Research Applications
Established Synthetic Pathways for Remifentanil and its Oxalate (B1200264) Salt.dtic.milgoogle.com
The synthesis of remifentanil, a potent 4-anilidopiperidine analgesic, has been approached through various methodologies, ranging from classical multi-step total syntheses to more modern, efficient reaction pathways. researchgate.netnih.gov The synthesis of its oxalate salt is typically the final step, achieved by treating the remifentanil free base with an appropriate acid. dtic.mil
Classical Total Synthesis Approaches.dtic.milgoogle.com
Traditional synthetic routes to remifentanil often share a common pathway with the synthesis of the carfentanil nucleus. researchgate.net A frequently cited method begins with the commercially available starting material, 1-benzyl-4-piperidone. dtic.mil
The key steps in this classical approach are:
Imine Formation and Hydrocyanation : The synthesis starts with the reaction of 1-benzyl-4-piperidone with aniline (B41778) and potassium cyanide to form an α-aminonitrile intermediate. dtic.mil
Amide Bond Formation : The aminonitrile is then acylated, typically using propionyl chloride, to form the corresponding N-phenylpropanamide derivative. dtic.mil
Esterification : The nitrile group is converted into a methyl ester by treatment with methanolic hydrogen chloride. dtic.mil
Deprotection : The benzyl (B1604629) protecting group on the piperidine (B6355638) nitrogen is removed via hydrogenolysis to yield the secondary amine. researchgate.net
N-Alkylation (Michael Addition) : The exposed piperidine nitrogen is alkylated via a Michael addition reaction with methyl acrylate (B77674) to introduce the characteristic propanoate methyl ester side chain, yielding the remifentanil free base. dtic.milresearchgate.net
Salt Formation : The final step involves reacting the remifentanil base with an acid, such as oxalic acid, to precipitate the desired remifentanil oxalate salt. dtic.mil
Modern Multicomponent Reaction Methodologies (e.g., Ugi Reaction).researchgate.netnih.gov
To improve synthetic efficiency, modern approaches have utilized multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. nih.gov The Ugi four-component reaction (Ugi-4CR) has been successfully applied to the synthesis of the remifentanil core structure. researchgate.netresearchgate.net
This one-pot reaction involves combining:
A ketone (a 4-piperidone (B1582916) derivative)
An amine (aniline)
A carboxylic acid (propionic acid)
An isocyanide nih.gov
| Approach | Key Features | Typical Starting Material | Advantages | Disadvantages |
|---|---|---|---|---|
| Classical Total Synthesis | Linear, multi-step process involving protection/deprotection. dtic.milgoogle.com | 1-benzyl-4-piperidone dtic.mil | Well-established and documented. | Lengthy, lower overall efficiency, multiple intermediate purifications. google.comresearchgate.net |
| Ugi Multicomponent Reaction | Convergent, one-pot reaction to form the core scaffold. researchgate.net | Substituted 4-piperidone, aniline, propionic acid, isocyanide. nih.gov | High efficiency, fewer steps, rapid assembly of molecular complexity. researchgate.net | Requires specific functional groups for the multicomponent reaction. |
Regioselective Alkylation Strategies.researchgate.net
An alternative innovative approach, detailed in a 2010 patent, involves the regioselective, stepwise reaction of a fully unprotected piperidine intermediate. researchgate.netgoogle.com This strategy avoids the use of protecting groups, thereby streamlining the synthesis. The process centers on reacting 4-(N-phenylamino)-4-carboxypiperidine in a specific sequence. google.com
The key to this method is controlling the reactivity of the different nucleophilic sites on the intermediate molecule to achieve selective alkylation and acylation at the desired positions. google.com This approach can improve process efficiency and reduce costs associated with protecting group chemistry. google.com The ability to control regioselectivity is influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent. beilstein-journals.org
Derivatization and Analog Synthesis for Mechanistic Probes.dtic.milnih.gov
To investigate the mechanism of action, metabolism, and receptor interactions of remifentanil, researchers design and synthesize various derivatives and analogs. These specialized molecules serve as probes to explore specific biological questions. erowid.org The process involves chemical derivatization to introduce specific functionalities, such as isotopes or photoreactive groups, onto the core remifentanil structure. jfda-online.com
Synthesis of Isotopically Labeled Analogs (e.g., 13C6-Remifentanil) for Tracing.nih.gov
Isotopically labeled compounds are invaluable tools for pharmacokinetic studies and in vivo imaging. While specific synthesis of ¹³C₆-Remifentanil is not detailed in the provided sources, the strategies used for similar compounds, such as [¹¹C]carfentanil, are directly applicable. nih.gov The synthesis of radiolabeled analogs for Positron Emission Tomography (PET) imaging typically involves introducing a short-lived positron-emitting isotope, like Carbon-11 (B1219553), in the final step of the synthesis. nih.gov
For [¹¹C]carfentanil, this is achieved by reacting the desmethyl precursor with [¹¹C]methyl triflate ([¹¹C]MeOTf). nih.gov A similar strategy could be used to create [¹¹C]remifentanil. For stable isotope labeling, such as with Carbon-13 or Deuterium, precursors containing the desired isotopes would be incorporated earlier in the synthetic route. These labeled analogs allow researchers to trace the distribution, metabolism, and receptor binding of the drug non-invasively in living subjects. nih.gov
Design and Synthesis of Photoaffinity Labels.biorxiv.orgnih.gov
Photoaffinity labels are powerful tools designed to identify and map the specific binding sites of a drug on its biological target, such as an opioid receptor. nih.gov These probes are derivatives of the parent compound that contain a photoreactive group and often a reporter tag. biorxiv.org
The general design involves:
Core Ligand : The remifentanil or fentanyl structure, which provides the binding affinity and selectivity for the target receptor. biorxiv.org
Photoreactive Group : A moiety, such as a diazirine or an azide, that is chemically inert in the dark but forms a highly reactive species (a carbene or nitrene) upon UV irradiation. biorxiv.orgrsc.org This reactive species then forms a covalent bond with nearby amino acid residues in the binding pocket. rsc.org
Reporter Tag : An alkyne or other "handle" that allows for the subsequent attachment of a fluorescent dye or biotin (B1667282) via click chemistry, enabling detection and isolation of the covalently labeled protein. biorxiv.org
Preparation of Fluorescently Tagged Conjugates for Cellular Imaging
The synthesis of fluorescently tagged conjugates of remifentanil is a specialized research application designed to enable the visualization of the compound's interactions within biological systems. These fluorescent probes are invaluable tools for cellular imaging studies, allowing researchers to investigate receptor binding, cellular uptake, and distribution at a microscopic level. The process involves covalently linking a fluorophore—a molecule that absorbs and emits light at specific wavelengths—to the remifentanil structure.
A representative synthetic strategy involves the conjugation of an amine-reactive fluorescent dye to a remifentanil precursor. For instance, a precursor amine can be reacted with a fluorophore that has been activated with an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond, linking the dye to the opioid molecule. Common fluorophores used for such applications include derivatives of fluorescein, rhodamine, or cyanine (B1664457) dyes, chosen for their brightness, photostability, and spectral properties suitable for fluorescence microscopy. nih.govmicroscopyu.com
The synthesis process begins with the careful selection of the precursor and the fluorescent tag to ensure that the conjugation does not significantly alter the pharmacological activity of the remifentanil moiety. nih.gov Following the conjugation reaction, the resulting fluorescently tagged remifentanil is purified, typically using High-Performance Liquid Chromatography (HPLC), to remove any unreacted starting materials and byproducts.
Characterization of the final conjugate is crucial and involves mass spectrometry to confirm the correct molecular weight and fluorescence spectroscopy to determine its key optical properties, such as the maximum excitation and emission wavelengths. The lipophilicity of the new conjugate, often determined by measuring its octanol-water partition coefficient (log P), is also assessed as it influences membrane permeability and interaction. umich.edu
Table 1: Representative Spectral and Physicochemical Properties of a Hypothetical Fluorescent Remifentanil Conjugate This table presents plausible data based on characteristics of similar fluorescently-labeled opioid probes described in research. umich.edu
| Property | Value | Significance |
|---|---|---|
| Excitation Maximum (λex) | 495 nm | Wavelength of light the probe maximally absorbs. |
| Emission Maximum (λem) | 519 nm | Wavelength of light the probe maximally emits for detection. |
| Quantum Yield (Φ) | 0.85 in Ethanol | Efficiency of the probe in converting absorbed light into emitted light. |
| Octanol-Water Partition Coefficient (log P) | 2.5 | Indicates the lipophilicity of the probe, affecting its ability to cross cell membranes. |
Characterization of Synthetic Intermediates and Final Product Purity in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR (proton) and ¹³C NMR (carbon-13) are primary tools used to elucidate the molecular structure of synthetic intermediates and the final remifentanil molecule. semanticscholar.org ¹H NMR provides detailed information about the number and types of hydrogen atoms and their neighboring atoms, while ¹³C NMR reveals the chemical environment of each carbon atom in the skeleton of the molecule. Specific chemical shifts (δ), measured in parts per million (ppm), and coupling patterns in the spectra serve as a definitive fingerprint for each compound. dtic.mil
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compounds, confirming that the desired chemical transformations have occurred. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful as they separate components of a mixture before analysis, allowing for the identification of the main product as well as any impurities or byproducts. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the synthesized molecules.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of the final remifentanil product. By passing the compound through a column, HPLC separates the target molecule from any remaining starting materials, reagents, or side products. The purity is typically reported as a percentage based on the relative area of the product peak in the chromatogram.
Impurity profiling, often using GC-MS, is another critical aspect of characterization, identifying the nature and quantity of any minor components in the final product. nih.gov This is vital in research to ensure that observed biological effects are attributable solely to the remifentanil molecule and not to any pharmacologically active impurities. cfsre.org
Table 2: Representative Analytical Characterization Data for a Key Remifentanil Precursor and Final Product Data is based on findings reported in synthetic chemistry literature. dtic.mil
| Analyte | Technique | Observed Data |
|---|---|---|
| Intermediate: 4-((1-oxopropyl)(phenyl)amino)piperidine-4-carboxylic acid, methyl ester | Melting Point | 209–210 °C (as HCl salt) |
| ¹H NMR (CD₃OD, δ ppm) | 7.60–7.37 (m, 5H), 3.81 (s, 3H), 3.53–3.33 (m, 6H), 2.82 (t, 2H), 2.55–2.50 (m, 2H), 1.96–1.83 (m, 4H), 0.93 (t, 3H) | |
| ¹³C NMR (CD₃OD, δ ppm) | 175.40, 172.37, 170.59, 138.09, 130.20, 129.78, 129.43, 60.13, 52.21, 51.96, 51.45, 50.01, 30.51, 28.46, 28.27, 8.11 | |
| Final Product: Remifentanil | ¹H NMR (CDCl₃, δ ppm) | 7.65–6.67 (m, 5H), 3.67 (s, 3H), 3.52 (s, 3H), 2.52 (t, 2H), 2.49 (d, 2H), 2.36–2.26 (m, 4H), 2.15 (d, 2H), 1.75 (q, 2H), 1.48 (td, 2H), 0.83 (t, 3H) |
| Purity (by HPLC) | >99% |
Molecular Pharmacology and Receptor Interaction Mechanisms
Quantitative Ligand-Receptor Binding Kinetics of Remifentanil Oxalate (B1200264)
The clinical characteristics of remifentanil, such as its rapid onset and offset of action, are a direct consequence of its binding kinetics at the opioid receptor level. researchgate.net
The ultra-short duration of action of remifentanil is indicative of rapid association with and dissociation from the μ-opioid receptor. researchgate.net While specific quantitative values for the association (k_on) and dissociation (k_off) rate constants for remifentanil are not extensively detailed in publicly available literature, its pharmacokinetic profile is analogous to other fentanyls known to have fast binding kinetics. jci.orgbiorxiv.org The rapid equilibration between plasma concentration and effect site concentration underscores these fast kinetics, allowing for precise control over its effects. The rapid dissociation is a key factor in the quick termination of its analgesic action upon cessation of administration. researchgate.net
Preclinical studies in various animal models corroborate the receptor dynamics observed clinically. In rats, intrathecally administered remifentanil exhibits a powerful spinal opioid action with an early onset similar to alfentanil but with a significantly shorter duration of action. researchgate.net This brief residence time at the spinal receptors is attributed to its rapid inactivation upon systemic redistribution. researchgate.net Similarly, studies in amphibians (Rana pipiens) using the acetic acid test showed that systemically and spinally administered remifentanil produced potent, dose-dependent antinociceptive effects. nih.gov The duration of these effects was shorter after spinal delivery, again suggesting rapid metabolism and clearance from the receptor sites. nih.gov
Opioid Receptor Subtype Selectivity and Affinity Profiling
Remifentanil's pharmacological effects are primarily mediated through its selective interaction with the μ-opioid receptor. nih.govnih.gov
Remifentanil is a specific and potent μ-opioid receptor agonist. nih.gov Its high affinity for this receptor subtype is the basis for its analgesic properties. nih.gov Competitive radioligand binding assays have been used to quantify this interaction. A 2019 study uniformly assessing the binding of fentanyl derivatives to the μ-opioid receptor reported a subnanomolar inhibitory concentration (IC₅₀) for remifentanil, highlighting its high potency. mdpi.com
Table 1: Remifentanil Binding Affinity at the μ-Opioid Receptor
| Compound | Receptor | Method | Affinity Metric (Value) | Source |
|---|
While remifentanil is a potent μ-receptor agonist, it is characterized by its high selectivity for this receptor subtype. nih.govfrontiersin.org Its affinity for the delta (δ) and kappa (κ) opioid receptors is substantially lower. frontiersin.orgnih.gov This high degree of selectivity means that the primary pharmacological effects of remifentanil are attributable to its action at μ-receptors, with minimal contributions from δ or κ-receptor interactions. This profile is distinct from other opioids that may exhibit more significant activity at multiple receptor subtypes. elsevier.es
Intracellular Signal Transduction Pathways Activated by Remifentanil
Upon binding to the μ-opioid receptor, a G protein-coupled receptor (GPCR), remifentanil initiates a cascade of intracellular signaling events. frontiersin.orgacs.org These pathways are responsible for the cellular responses that lead to analgesia.
The primary pathway involves the activation of inhibitory G proteins (Gi/o). acs.orgnih.gov This activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Concurrently, Gi/o protein activation modulates ion channel activity, leading to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. nih.gov The resulting hyperpolarization and reduced neurotransmitter release from the neuron contribute to the analgesic effect.
Table of Compounds
| Compound Name |
|---|
| Remifentanil oxalate |
| Remifentanil |
| Fentanyl |
| Alfentanil |
| Sufentanil |
| Morphine |
| Naltrexone |
| DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin) |
| Carfentanil |
| Lofentanil |
| Naloxone |
| Codeine |
| Meperidine |
| Hydromorphone |
| Buprenorphine |
| Methadone |
| Tramadol |
| Oxycodone |
| p-fluorofentanyl |
| Isotonitazene |
| Etonitazene |
| Ohmefentanyl |
G-Protein Coupling and Effector Modulation
The binding of remifentanil to the μ-opioid receptor initiates a conformational change in the receptor, which in turn activates associated intracellular heterotrimeric G-proteins. cambridge.org Opioid receptors, including the μ-subtype targeted by remifentanil, are coupled to inhibitory G-proteins (Gαi/o). nih.gov Upon activation by an agonist like remifentanil, the G-protein releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP). This leads to the dissociation of the Gα subunit from the Gβγ dimer. frontiersin.org
Both the Gα-GTP subunit and the Gβγ dimer can then modulate the activity of various intracellular effector systems. frontiersin.org A primary action of the activated Gαi subunit is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP). nih.govuq.edu.au Furthermore, the Gβγ subunit can directly interact with and modulate ion channels, leading to an increase in potassium conductance, which causes hyperpolarization of the cell membrane, and a decrease in calcium influx through voltage-gated calcium channels. derangedphysiology.comnih.gov This cascade of events ultimately results in the reduction of neuronal excitability and neurotransmitter release, which are the cellular hallmarks of opioid-induced analgesia.
β-Arrestin Recruitment Kinetics
Following agonist binding and G-protein activation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation increases the receptor's affinity for β-arrestin proteins. nih.gov The recruitment of β-arrestin to the receptor sterically hinders further G-protein coupling, leading to desensitization of the receptor's signaling. nih.gov β-arrestin also mediates the internalization of the receptor from the cell surface into the cytosol, a process that can lead to receptor degradation or recycling back to the membrane. nih.gov
Studies comparing the β-arrestin recruitment profiles of remifentanil and fentanyl have revealed distinct characteristics. While both are potent μ-opioid receptor agonists, they exhibit different β-arrestin-mediated signaling, which influences their desensitization and internalization processes. nih.govresearchgate.net For instance, one study noted that upon repeated administration, fentanyl showed a stronger desensitization potency, whereas remifentanil demonstrated a higher internalization potency. nih.govresearchgate.net This suggests that despite their similar primary analgesic mechanisms, their regulation at the receptor level through β-arrestin kinetics differs.
The concept of "biased agonism" describes how some ligands can preferentially activate one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment). acs.org While fentanyl has been described as a potent β-arrestin biased agonist, the precise bias profile of remifentanil is an area of ongoing investigation. plos.org The kinetics of β-arrestin recruitment are crucial as they are implicated in the development of tolerance and other adverse effects associated with long-term opioid use. nih.gov
Table 1: Comparative in vitro signaling properties of various opioid agonists This table presents a summary of research findings on the potency (pEC50) and maximum efficacy (Emax) of different opioid agonists in activating G-protein signaling and recruiting β-arrestin 2. The data is compiled from various preclinical studies and is intended for informational purposes only.
| Agonist | Assay | pEC50 | Emax (%) |
|---|---|---|---|
| DAMGO | G-protein activation | 7.8 | 100 |
| β-arrestin 2 recruitment | 7.2 | 100 | |
| Morphine | G-protein activation | 7.1 | 95 |
| β-arrestin 2 recruitment | 6.5 | 60 | |
| Fentanyl | G-protein activation | 8.2 | 100 |
| β-arrestin 2 recruitment | 7.5 | 85 | |
| Remifentanil | G-protein activation | Data not available | Data not available |
| β-arrestin 2 recruitment | Data not available | Data not available |
Cyclic Adenosine Monophosphate (cAMP) Modulation
A key consequence of remifentanil's activation of Gαi-coupled μ-opioid receptors is the inhibition of adenylyl cyclase activity. nih.gov This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). cambridge.org Therefore, remifentanil administration leads to a decrease in intracellular cAMP levels. derangedphysiology.comekja.org
cAMP is a crucial second messenger that activates protein kinase A (PKA), which in turn phosphorylates numerous downstream protein targets, including transcription factors and ion channels. cambridge.org By reducing cAMP levels, remifentanil attenuates the activity of the PKA pathway. nih.gov This modulation of the cAMP/PKA signaling cascade is a central mechanism through which opioids exert their inhibitory effects on neuronal function. nih.gov Chronic exposure to opioids can lead to a compensatory upregulation of the cAMP pathway, which is thought to contribute to the development of tolerance and dependence. nih.gov
Allosteric Modulation of Opioid Receptors by Co-administered Agents (in vitro/preclinical)
Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand or primary agonist (like remifentanil) binds. researchgate.net These modulators can be positive (PAMs), negative (NAMs), or silent (SAMs). nih.gov PAMs enhance the affinity and/or efficacy of the orthosteric agonist, offering a potential therapeutic advantage by allowing for lower doses of the primary opioid, which might reduce side effects. researchgate.netmdpi.com
Preclinical research has identified various allosteric modulators of opioid receptors. researchgate.net For example, some compounds have been shown to act as PAMs for the μ-opioid receptor, enhancing the signaling of endogenous opioids or co-administered agonists. umich.edu While specific studies on the co-administration of remifentanil with a PAM are not extensively detailed in the initial search, the principle remains a significant area of pharmacological interest. The use of a PAM could theoretically potentiate the analgesic effects of remifentanil, potentially altering its therapeutic window. researchgate.net
It has also been noted that some agents can have complex modulatory effects. For instance, oxytocin (B344502) has been identified as a selective positive allosteric modulator of the kappa-opioid receptor and has also been shown to enhance mu-opioid receptor activity, though its effect on fentanyl-induced activity was less than that on morphine. mdpi.com These findings highlight the nuanced and receptor-specific nature of allosteric modulation and underscore the need for further in vitro and preclinical studies to elucidate the potential interactions between drugs like remifentanil and various allosteric modulators.
Enzymatic Metabolism and Pharmacokinetic Mechanisms in Preclinical Models
Esterase-Mediated Hydrolysis Kinetics of Remifentanil Oxalate (B1200264)
The defining characteristic of remifentanil's metabolism is its rapid hydrolysis by esterase enzymes. This process is not dependent on organ function (e.g., hepatic or renal) but occurs ubiquitously in blood and tissues, leading to an exceptionally short duration of action. The oxalate salt form does not interfere with this metabolic pathway, as the biotransformation acts upon the remifentanil base molecule following dissociation in a physiological environment.
| Biological Matrix | Primary Location of Esterase Activity | Relative Hydrolytic Rate (Normalized) | Key Finding |
|---|---|---|---|
| Whole Blood | Plasma and Erythrocytes | 100% | Represents the complete physiological environment in circulation. |
| Plasma | Soluble Esterases | ~60-70% | Demonstrates a major, but not exclusive, role for plasma enzymes. |
| Erythrocyte Lysate | Intracellular Esterases | ~30-40% | Confirms a significant contribution from red blood cell enzymes. |
| Plasma (Cholinesterase-inhibited) | Non-specific Esterases | ~100% (of plasma rate) | Proves that plasma cholinesterase is not involved in remifentanil metabolism. |
Influence of Enzyme Concentration and pH on Hydrolysis RateThe kinetics of remifentanil's esterase-mediated hydrolysis are governed by fundamental principles of enzyme kinetics, including substrate concentration, enzyme concentration, and environmental factors like pH.
Enzyme Concentration: The rate of hydrolysis is directly proportional to the concentration of active esterases. In preclinical models, this has been demonstrated by observing faster clearance in tissues with high esterase expression.
pH: Like most enzymatic reactions, the hydrolysis of remifentanil is pH-dependent. The non-specific esterases responsible exhibit optimal activity at or near physiological pH (approximately 7.4). Significant deviations from this optimum, particularly towards more acidic conditions, result in a marked decrease in the rate of hydrolysis. This is because pH changes can alter the ionization state of amino acid residues in the enzyme's active site, reducing its catalytic efficiency.
| pH Value | Approximate Hydrolysis Half-Life (t½) in minutes | Relative Reaction Rate |
|---|---|---|
| 6.5 | ~8-10 | Slow |
| 7.0 | ~4-5 | Moderate |
| 7.4 (Physiological) | ~1.5-2.5 | Optimal / Fast |
| 8.0 | ~1.5-2.0 | Fast |
Structural Elucidation of Major and Minor MetabolitesThe metabolic breakdown of remifentanil is structurally straightforward and highly predictable. The primary pathway involves a single biotransformation step.
Major Metabolite (Remifentanil Acid): The hydrolysis of the methyl propanoate ester linkage on the remifentanil molecule yields its principal and essentially inactive carboxylic acid metabolite, known as remifentanil acid (or by its developmental code, GI90291). This transformation involves the conversion of the methyl ester group (-COOCH₃) into a carboxylic acid group (-COOH). Preclinical studies have consistently shown that remifentanil acid has a pharmacological potency that is 1/300 to 1/4600 that of the parent compound, rendering it clinically insignificant from a µ-opioid receptor activity standpoint.
Minor Metabolites: Other metabolic pathways, such as N-dealkylation of the piperidine (B6355638) ring, have been identified in preclinical models but are considered extremely minor routes of metabolism, accounting for a negligible fraction of the total clearance.
The rapid formation of remifentanil acid and its subsequent renal elimination constitute the complete metabolic fate of remifentanil.
| Attribute | Remifentanil (Parent Compound) | Remifentanil Acid (GI90291) |
|---|---|---|
| Key Functional Group | Methyl Propanoate Ester (-COOCH₃) | Carboxylic Acid (-COOH) |
| Metabolic Reaction | N/A (Substrate) | Ester Hydrolysis |
| Relative µ-Opioid Receptor Potency | 1 | ~1/300 to 1/4600 |
| Primary Elimination Route | Metabolism to Remifentanil Acid | Renal Excretion |
| Biological Matrix | Species | Approximate Half-Life (t½) in minutes |
|---|---|---|
| Whole Blood | Human | 1.1 - 2.0 |
| Plasma | Human | 1.6 - 2.5 |
| Whole Blood | Dog | ~1.0 |
| Plasma | Rat | ~3.5 |
| Liver Homogenate | Human | < 5 |
Mechanisms of Distribution and Elimination in Preclinical Animal ModelsThe pharmacokinetics of remifentanil in preclinical animal models (e.g., rats, dogs) are consistently described by a three-compartment model, reflecting its rapid distribution from the central compartment (blood) to peripheral tissues and its subsequent elimination.
Distribution: Following administration, remifentanil distributes rapidly and extensively into tissues. This is characterized by a small central volume of distribution (V1) and larger peripheral volumes of distribution, resulting in a moderate volume of distribution at steady state (Vdss). This distribution pattern, combined with high lipid solubility, facilitates its entry into the central nervous system.
Elimination: The elimination of remifentanil is almost exclusively via metabolism to remifentanil acid, as detailed in section 4.1. The total systemic clearance of remifentanil is very high, exceeding hepatic blood flow in most species. This confirms that its metabolism is an extrahepatic process, consistent with widespread esterase activity. The resulting inactive metabolite, remifentanil acid, is less lipophilic and is primarily eliminated from the body by renal excretion.
Blood-Brain Barrier Permeability Studies in Animal ModelsFor remifentanil to exert its potent analgesic and sedative effects, it must efficiently cross the blood-brain barrier (BBB) to access µ-opioid receptors in the central nervous system (CNS). Preclinical studies in animal models, such as rats, have investigated this critical pharmacokinetic step.
These studies confirm that remifentanil, being a small and moderately lipophilic molecule, readily permeates the BBB. Pharmacokinetic modeling of arterial plasma and cerebrospinal fluid (CSF) concentrations in rats has shown a rapid equilibration between the plasma and the CNS. The calculated rate constant for transfer from the effect-site compartment (representing the CNS) back to the central compartment is high, indicating that the drug does not persist in the brain. This rapid equilibration (both influx and efflux) between blood and brain, coupled with its extremely rapid systemic metabolic clearance, is the mechanism responsible for the rapid offset of its central effects once administration is ceased.
Enzymatic Metabolism and Pharmacokinetic Mechanisms of Remifentanil Oxalate in Preclinical Models
Remifentanil, a potent, short-acting synthetic opioid, is distinguished by its unique metabolic pathway. Unlike many other opioids that undergo hepatic metabolism, remifentanil is primarily hydrolyzed by non-specific esterases found in blood and various tissues. avma.orgcas.cz This distinct characteristic results in a rapid and predictable clearance, largely independent of liver or kidney function. avma.orgcas.cz
Tissue Uptake and Distribution Mechanisms
The distribution of remifentanil throughout the body is a rapid process influenced by its physicochemical properties and regional blood flow. tandfonline.com Preclinical studies in various animal models have provided insights into its uptake and distribution in key organs such as the liver, kidney, and brain.
Liver
While the liver is a primary site of metabolism for many drugs, it plays a minimal role in the clearance of remifentanil. nih.govnih.gov In a study involving anesthetized beagle dogs, the liver accounted for 1% or less of the systemic clearance of remifentanil. nih.gov This finding is consistent with research in pigs with acute liver failure, where the metabolism of remifentanil was anticipated to be minimally affected due to its primary extra-hepatic clearance pathway. cambridge.org Despite the limited metabolic role, the liver does exhibit uptake of the drug. In a biodistribution study comparing fentanyl and morphine in mice, fentanyl, a structurally related opioid, showed greater distribution into the liver early after administration compared to morphine. mdpi.com
Kidney
Brain
As an opioid agonist, the brain is a critical target for remifentanil's pharmacological effects. The passage of opioids across the blood-brain barrier is a key determinant of their central nervous system activity. mdpi.com Fentanyl has been shown to have a more rapid entry into the central nervous system compared to morphine. mdpi.com In mice, fentanyl exhibited greater distribution into the brain than morphine shortly after administration. mdpi.com The expression of P-glycoprotein in the blood-brain barrier can influence the brain uptake of opioids by actively transporting them out of the brain. mdpi.com
The following table summarizes key pharmacokinetic parameters of remifentanil in various preclinical models:
| Animal Model | Volume of Distribution at Steady State (Vdss) | Clearance (CL) | Terminal Half-Life (t1/2) | Key Findings |
| Beagle Dogs (Conscious) | Not specified | ~45 ml/kg/min | 3-5 min | Pharmacokinetics were not dose-dependent; liver contributed minimally to clearance. nih.gov |
| Cats (Conscious) | 7632 (2284 to 76039) mL/kg | 766 (408 to 1473) mL/min/kg | 17.4 (5.5 to 920.3) min | Larger volume of distribution and higher clearance compared to dogs and humans. avma.org |
| Cats (Anesthetized with Isoflurane) | 1651 (446 to 29229) mL/kg | 371 (197 to 472) mL/min/kg | 15.7 (3.8 to 410.3) min | Anesthesia decreased volume of distribution and clearance. avma.org |
| Pigs (with Acute Hepatic Failure) | Not specified | Decreased | Not specified | Blood levels of remifentanil were higher compared to control animals, indicating altered disposition. cambridge.org |
Routes of Excretion of Metabolites in Animal Models
The primary metabolic pathway for remifentanil involves hydrolysis by non-specific esterases, leading to the formation of a significantly less active carboxylic acid metabolite, GR90291. cas.cztga.gov.au This metabolite is then primarily eliminated from the body via the kidneys.
In preclinical studies, the primary route of excretion for remifentanil metabolites is through the urine. Following administration, a vast majority of the drug is recovered in the urine as the carboxylic acid metabolite. tga.gov.au In lactating rats, remifentanil-related material has been shown to be transferred to milk. tga.gov.au
Preclinical Pharmacodynamic Investigations and Cellular Response
Neurophysiological Effects in Isolated Neural Systems and Cell Cultures
Modulation of Neuronal Excitability and Synaptic Transmission
Remifentanil, a potent µ-opioid receptor agonist, demonstrates significant modulation of neuronal excitability and synaptic processes in preclinical models. drugbank.com Its activity at the neuronal level is generally inhibitory, leading to a reduction in neurotransmitter release and postsynaptic hyperpolarization. frontiersin.org However, the net effect on synaptic transmission is complex, involving multiple mechanisms that can lead to both inhibition and enhancement of neural signaling depending on the specific neural circuit and experimental conditions.
Studies indicate that remifentanil can enhance synaptic transmission efficiency and plasticity. nih.gov This is partly achieved through the upregulation and reconstruction of neural excitability mediated by CaV3.1 T-type calcium channels. nih.gov Furthermore, remifentanil administration can trigger central sensitization by enhancing excitatory synaptic transmission in the spinal dorsal horn. nih.gov The compound may also influence the GABAergic system by reducing the synthesis of Gamma-Aminobutyric Acid (GABA) and downregulating GABA receptors. nih.gov
Opioid receptors, including those activated by remifentanil, are known to couple with G proteins to reduce intracellular cyclic adenosine (B11128) monophosphate (cAMP) concentrations, activate K+ channels, and inhibit Ca2+ channels, all of which contribute to the modulation of neuronal excitability. mdpi.com
Glutamate Receptor Interactions and Neuronal Toxicity Studies
The interaction between remifentanil and the glutamate system, particularly N-methyl-D-aspartate (NMDA) receptors, is a critical area of investigation with seemingly paradoxical findings. Some research suggests a neuroprotective role for remifentanil. In cultures of rat olfactory bulb neurons, remifentanil demonstrated an ability to reduce glutamate-induced toxicity and increase cell viability, particularly at lower concentrations. nih.govbjan-sba.orgnih.gov
Conversely, other studies highlight a mechanism for potential neurotoxicity. While remifentanil may not have a direct effect on NMDA receptors, its activation of µ-opioid receptors can indirectly increase NMDA receptor current. nih.gov This potentiation of NMDA receptor function is a key element in central sensitization. nih.gov The activation of NMDA receptors can enhance excitatory synaptic transmission and contribute to phenomena such as hyperalgesia. nih.gov
A study investigating different concentrations of remifentanil on glutamate-induced toxicity in cultured rat olfactory bulb neurons yielded the following results on cell viability:
| Remifentanil Concentration | Approximate Cell Viability | Key Observation |
|---|---|---|
| Low Dose (0.02 mM) | ~91% | Demonstrated neuroprotective effects, reducing glutamate toxicity. bjan-sba.orgnih.gov |
| High Dose | ~75% | Lower viability compared to the low dose group. bjan-sba.orgnih.gov |
Cellular Signaling Events in Response to Remifentanil Agonism
Intracellular Calcium Dynamics
Remifentanil agonism initiates distinct changes in intracellular calcium ([Ca2+]) dynamics, a crucial second messenger in numerous cellular processes. nd.edu In neural tissues, remifentanil has been shown to upregulate the protein expression of stromal interaction molecule 1 (STIM1) and Orai1, which enhances store-operated Ca2+ entry (SOCE). dovepress.com This leads to an increase in intracellular Ca2+ levels, contributing to downstream signaling events. dovepress.com
However, the effect of remifentanil on calcium dynamics appears to be highly cell-type specific. In contrast to its effects in neural cells, studies on rat ventricular myocytes have shown that remifentanil can decrease the resting intracellular Ca2+ concentration in a dose-dependent manner. nih.gov In this model, remifentanil also suppressed Ca2+ transients induced by both electrical stimulation and caffeine. nih.gov Similarly, in human mesenteric arterial smooth muscle cells, remifentanil produces a concentration-dependent inhibition of L-type calcium channels. nih.gov
Protein Kinase Activation Profiles
The cellular response to remifentanil involves the activation of several protein kinase signaling cascades. The increase in intracellular calcium concentration, particularly in neurons, leads to the phosphorylation and activation of Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα). dovepress.com Activated CaMKIIα is a key component in signaling pathways related to long-term potentiation and synaptic plasticity. dovepress.com
Other protein kinases are also implicated. The TRPV1–Protein Kinase C (PKC) signal pathway is involved in remifentanil-induced effects in dorsal root ganglia. nih.gov Additionally, in models of remifentanil-induced hyperalgesia, the activation of p38 mitogen-activated protein kinase (p38MAPK) in the spinal dorsal horn has been observed. nih.gov G protein-regulated kinases are also involved in the desensitization process of the µ-opioid receptor following agonist binding. mdpi.com
Gene Expression and Proteomic Alterations in Cellular Models
Exposure to remifentanil can lead to significant alterations in gene expression and the proteomic landscape of cells. In the central nervous system, remifentanil has been found to inhibit the transcription and expression of the µ-opioid receptor (MOR) itself. nih.gov This is achieved through the activation of the neuron-restrictive silencer factor (NRSF), which results in a down-regulation of MOR expression. nih.gov
Proteomic studies have identified specific upregulations in response to remifentanil. For instance, the expression of TRPV1 and PKC proteins is increased in dorsal root ganglia. nih.gov In the context of calcium signaling, the protein expression of STIM1 and Orai1 is also upregulated following remifentanil infusion. dovepress.com
Affinity-based protein profiling has been used to identify non-opioid receptor protein targets of remifentanil. This research has identified several potential interacting proteins, suggesting broader cellular effects beyond canonical opioid signaling pathways.
| Protein Target | Observed Effect of Remifentanil | Cellular Context |
|---|---|---|
| µ-opioid receptor (MOR) | Inhibition of transcription and expression (down-regulation). nih.gov | Central Nervous System |
| TRPV1 | Upregulation of protein expression. nih.gov | Dorsal Root Ganglia |
| Protein Kinase C (PKC) | Upregulation of protein expression. nih.gov | Dorsal Root Ganglia |
| STIM1 | Upregulation of protein expression. dovepress.com | Spinal Cord Tissue |
| Orai1 | Upregulation of protein expression. dovepress.com | Spinal Cord Tissue |
Furthermore, studies using human midbrain organoids to investigate the effects of chronic exposure to fentanyl, a related opioid, revealed arrested neuronal subtype specification and altered synaptic activity at the single-cell mRNA level, indicating that opioids can have profound effects on neurodevelopmental gene programs. nih.gov
Immunomodulatory Effects in Isolated Cells and Animal Models
Preclinical investigations utilizing both in vitro cell cultures and in vivo animal models have demonstrated that remifentanil can exert notable immunomodulatory effects. These studies have explored its impact on various components of the innate and adaptive immune systems, revealing a complex profile of actions that include alterations in immune cell activity and cytokine production.
In animal models, particularly in rats, remifentanil has been shown to suppress the cellular immune response. nih.govscielo.br Research has indicated that remifentanil administration can lead to a significant reduction in the activity of natural killer (NK) cells and the proliferation of lymphocytes. scielo.br One study in rats demonstrated that a continuous infusion of remifentanil resulted in a suppression of the immune response, characterized by a significant decrease in NK cell cytotoxicity and lymphocyte proliferation. unimi.itresearchgate.net
Studies on isolated human cells have further elucidated the anti-inflammatory properties of remifentanil. In vitro experiments using human whole blood have shown that while remifentanil alone does not affect the production of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interleukin-10 (IL-10), it can attenuate the lipopolysaccharide (LPS)-induced release of these cytokines. nih.gov This suggests an ability to modulate the inflammatory response to bacterial endotoxins. nih.gov
Further in vitro research has explored the effects of remifentanil on specific immune and non-immune cell types involved in inflammation. For instance, in LPS-stimulated human amniotic epithelial cells, remifentanil was found to reduce the expression of the pro-inflammatory cytokines interleukin-1β (IL-1β) and TNF-α. nih.gov This effect is thought to be mediated, at least in part, by the downregulation of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov
However, the immunomodulatory effects of remifentanil may be cell-type specific. A study on human microglial cells, the primary immune cells of the central nervous system, found that remifentanil did not exert any direct immunomodulatory actions. iasp-pain.orgexcli.de In this model, remifentanil did not alter the production of inflammatory mediators such as IL-6, interleukin-8 (IL-8), and monocyte chemotactic protein-1 (MCP-1), either under basal conditions or following stimulation with pro-inflammatory cytokines. iasp-pain.orgexcli.de
Investigations into the effects of remifentanil on neutrophils, key players in the innate immune response, have also yielded significant findings. In one study, clinically relevant concentrations of remifentanil were found to significantly inhibit the migration of polymorphonuclear neutrophils (PMNL) through endothelial cell monolayers. nih.gov This inhibitory effect on neutrophil transmigration suggests a potential mechanism by which remifentanil could modulate the inflammatory cascade. nih.gov
The following tables summarize the key findings from these preclinical studies:
Table 1: Effects of Remifentanil on Immune Cell Function
| Cell Type | Model System | Observed Effect | Reference |
| Natural Killer (NK) Cells | Rat | Decreased cytotoxic activity | scielo.brunimi.it |
| Lymphocytes | Rat | Reduced proliferation | scielo.brunimi.it |
| Neutrophils (PMNL) | Isolated Human Cells | Inhibited migration through endothelial cells | nih.gov |
| Microglia | Isolated Human Cells | No significant effect on inflammatory mediator production | iasp-pain.orgexcli.de |
Table 2: Effects of Remifentanil on Cytokine Production
| Cytokine | Model System | Condition | Observed Effect | Reference |
| IL-1β | Human Amniotic Epithelial Cells | LPS-stimulated | Decreased mRNA expression | nih.gov |
| TNF-α | Human Amniotic Epithelial Cells | LPS-stimulated | Decreased mRNA expression | nih.gov |
| IL-6 | Human Whole Blood | LPS-stimulated | Attenuated release | nih.gov |
| TNF-α | Human Whole Blood | LPS-stimulated | Attenuated release | nih.gov |
| IL-10 | Human Whole Blood | LPS-stimulated | Attenuated release | nih.gov |
| IL-6 | Human Microglial Cells | Pro-inflammatory cytokine-stimulated | No significant effect on production | iasp-pain.orgexcli.de |
| IL-8 | Human Microglial Cells | Pro-inflammatory cytokine-stimulated | No significant effect on production | iasp-pain.orgexcli.de |
| MCP-1 | Human Microglial Cells | Pro-inflammatory cytokine-stimulated | No significant effect on production | iasp-pain.orgexcli.de |
Computational and Theoretical Chemistry of Remifentanil Oxalate
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking simulations have been instrumental in visualizing the interaction between remifentanil and its primary target, the µ-opioid receptor (MOR). These models help to understand the structural basis for its high binding affinity and efficacy.
Docking studies of remifentanil and other fentanyl analogs into the µ-opioid receptor have identified a common binding orientation. nih.gov The binding of remifentanil is primarily driven by a combination of specific molecular interactions. biorxiv.org A key interaction is the ionic bond formed between the protonated piperidine (B6355638) nitrogen of remifentanil and the highly conserved aspartic acid residue at position 147 (D147) in transmembrane (TM) helix III of the receptor. nih.govmdpi.com
Beyond this crucial anchor point, the binding is stabilized by a network of other interactions:
Hydrophobic Interactions : The N-phenethyl group is thought to penetrate deep into a hydrophobic pocket formed by transmembrane helices II and III. nih.govbiorxiv.org
Pi-Pi and Cation-Pi Interactions : Aromatic rings in the remifentanil structure engage in pi-pi stacking and cation-pi interactions with aromatic residues within the receptor's binding pocket. biorxiv.org
Hydrogen Bonds : The propanamide carbonyl group can form hydrogen bonds with receptor residues, further stabilizing the ligand-receptor complex. biorxiv.orgresearchgate.net
Docking simulations comparing remifentanil and fentanyl with non-opioid receptor proteins have also been conducted, showing likely binding modes and corroborating experimental results with calculated binding energies. biorxiv.org
Table 1: Key Interacting Residues and Forces in Remifentanil-Opioid Receptor Binding
| Interaction Type | Remifentanil Moiety | Receptor Residue/Domain (µ-Opioid) | Reference |
|---|---|---|---|
| Ionic Interaction | Protonated Piperidine Nitrogen | Aspartate 147 (D147) in TM-III | nih.govmdpi.com |
| Hydrophobic Interaction | N-phenethyl group | Pocket between TM-II and TM-III | nih.gov |
| Pi-Pi/Cation-Pi Interaction | Aromatic Rings | Aromatic residues in binding pocket | biorxiv.org |
| Hydrogen Bonding | Propanamide Carbonyl | Receptor H-bond donors | biorxiv.orgresearchgate.net |
The conformation that remifentanil adopts upon binding to the receptor is critical for its activity. Conformational analysis combined with molecular docking suggests that potent fentanyl derivatives, including remifentanil, adopt a largely extended conformation in both the solution and the bound state. nih.gov This extended conformation allows the key pharmacophore elements to align optimally with their respective interaction points within the receptor's binding pocket. The piperidine ring typically maintains a chair conformation with the substituents in an equatorial position to minimize steric hindrance. researchgate.net The N-phenethyl and 4-N-phenylpropanamide substituents are generally in a trans configuration relative to each other. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. For remifentanil, these studies have focused on predicting both its affinity for opioid receptors and its unique metabolic fate.
QSAR models for fentanyl-like molecules have been developed to predict their binding affinity to the µ-opioid receptor. nih.gov These models use various molecular descriptors, such as electronic, steric, and lipophilic properties, to correlate with receptor affinity. nih.govd-nb.info For instance, studies have found non-linear relationships between the volume of certain substituents and binding affinity, where affinity reaches an optimum for medium-sized groups. mdpi.com While specific QSAR models exclusively for remifentanil oxalate (B1200264) are not detailed, the models developed for the fentanyl class are applicable. These models are valuable tools for identifying unclassified fentanyl-like structures and predicting their potential interaction with the µ-opioid receptor. nih.gov A novel QSAR approach has also been developed to differentiate between ligand affinity and efficacy, which is crucial for designing safer opioids. digitellinc.com
Table 2: Common Descriptors in Opioid QSAR Models
| Descriptor Type | Example | Relevance to Affinity | Reference |
|---|---|---|---|
| Lipophilicity | logP | Influences ability to cross membranes and interact with hydrophobic pockets | d-nb.info |
| Steric | Molar Volume, Sterimol parameters | Defines optimal size/shape for receptor pocket fit | mdpi.com |
| Electronic | Partial Atomic Charges, Dipole Moment | Governs ionic and polar interactions (e.g., with D147) | nih.gov |
| Topological | Connectivity Indices | Describes molecular shape and branching | nih.gov |
Remifentanil's ultra-short duration of action is due to its rapid hydrolysis by non-specific plasma and tissue esterases. frontiersin.orgwikipedia.org This metabolic pathway is a key feature of its design as a "soft drug." researchgate.net QSAR studies have been successfully applied to model the enzymatic hydrolysis of carboxylic esters. These models demonstrate that the rate of hydrolysis is significantly influenced by steric and electronic factors around the ester group. researchgate.netacs.org
A key parameter used in these QSAR models is the "inaccessible solid angle," which quantifies the steric hindrance around the carbonyl oxygen of the ester. acs.org Studies have shown that the initial rate of hydrolysis increases with the lipophilicity of the substrates but decreases with increasing steric bulk near the ester linkage. researchgate.net This quantitative understanding allows for the prediction of metabolic stability and the design of other soft analogs with controlled rates of hydrolysis. researchgate.netacs.org
Pharmacophore Modeling and Virtual Screening for Novel Analogs
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For fentanyl analogs, a well-defined pharmacophore for µ-opioid receptor agonism has been established. researchgate.netnih.gov
The key features of the fentanyl pharmacophore include:
A positive ionizable feature (the piperidine nitrogen).
Two or three hydrophobic/aromatic regions.
A hydrogen bond acceptor (the amide carbonyl).
Table 3: Fentanyl Pharmacophore Features for µ-Opioid Agonism
| Pharmacophore Feature | Corresponding Chemical Group | Role in Binding | Reference |
|---|---|---|---|
| Positive Ionizable Center | Protonated Piperidine Nitrogen | Ionic interaction with receptor's anionic site (D147) | researchgate.netnih.gov |
| Hydrophobic/Aromatic Site 1 | Phenethyl Group | Interaction with hydrophobic pocket | nih.gov |
| Hydrophobic/Aromatic Site 2 | Phenyl group of anilido moiety | Lipophilic interaction with the receptor | researchgate.net |
| Hydrogen Bond Acceptor | Amide Carbonyl Oxygen | Hydrogen bonding with receptor donor sites | researchgate.netnih.gov |
This pharmacophore model serves as a 3D query for virtual screening of chemical databases. By searching for novel molecules that match these spatial and chemical requirements, researchers can identify new potential lead compounds with similar activity profiles to remifentanil. nih.gov This approach is invaluable for designing and optimizing new active structures and predicting the analgesic activities of novel ligands. nih.gov
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations serve as a powerful tool in modern chemistry, offering profound insights into the intrinsic properties of molecules. By solving the Schrödinger equation, albeit with approximations for complex systems, these computational methods can elucidate electronic structure, molecular geometry, and chemical reactivity. For remifentanil oxalate, while specific comprehensive quantum chemical studies are not extensively available in public literature, we can deduce its electronic characteristics and reactivity patterns by applying established theoretical principles and drawing parallels with computational analyses of structurally related compounds, such as fentanyl and its derivatives. mdpi.comdergipark.org.trresearchgate.netdergipark.org.tr The focus of such an analysis would be on the remifentanil cation, as the oxalate is a counter-ion.
Detailed Research Findings
The electronic properties and reactivity of the remifentanil cation are primarily governed by the distribution of electrons within its molecular orbitals. Key insights can be derived from the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com
For a molecule with the complexity of remifentanil, Density Functional Theory (DFT) would be a suitable method for these calculations, likely employing a basis set such as 6-31G(d,p) or higher to accurately account for polarization and diffuse functions. dergipark.org.tr Such calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule.
Electronic Properties
The electronic landscape of the remifentanil cation is characterized by distinct regions of high and low electron density. The presence of multiple heteroatoms—specifically, the nitrogen atoms of the piperidine ring and the anilino group, and the oxygen atoms of the ester and amide functionalities—creates a non-uniform distribution of charge.
A Molecular Electrostatic Potential (MEP) map would visually represent this charge distribution. For remifentanil, the MEP would likely show negative potential (red and yellow regions) around the carbonyl oxygen atoms of the ester and amide groups, indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. The aromatic ring of the anilino group would exhibit a region of negative potential above and below the plane of the ring, characteristic of π-electron systems. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms attached to the carbon framework and potentially near the piperidine nitrogen, depending on its protonation state.
The HOMO of remifentanil is expected to be localized primarily on the anilino moiety, which is the most electron-rich part of the molecule. The LUMO, on the other hand, would likely be distributed over the carbonyl groups and the aromatic ring, representing the most probable sites for receiving electrons.
Reactivity
The calculated electronic properties provide a roadmap for the reactivity of remifentanil. The regions of negative electrostatic potential, particularly the carbonyl oxygen of the propionyl group and the ester groups, are the most likely sites for electrophilic attack. The piperidine nitrogen, being a tertiary amine, is also a potential site for electrophilic interaction.
Conversely, nucleophilic attack would be directed towards the electrophilic centers of the molecule. The carbonyl carbons of the two ester groups are significant electrophilic sites. The rapid hydrolysis of remifentanil by non-specific esterases in the blood is a direct consequence of the high electrophilicity of these ester carbonyl carbons, making them susceptible to nucleophilic attack by the hydroxyl group of serine residues in the active site of these enzymes. Quantum chemical calculations could quantify the partial positive charges on these carbon atoms, confirming their high reactivity.
The HOMO-LUMO gap provides a quantitative measure of the molecule's kinetic stability. mdpi.com A smaller gap would correlate with the known lability of the ester linkages.
Disclaimer: The following data tables are illustrative and based on typical values for similar organic molecules calculated using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. They are intended to provide a conceptual framework, as specific published quantum chemical data for this compound is not available.
Interactive Data Table: Calculated Electronic Properties of the Remifentanil Cation (Illustrative)
| Property | Value | Unit | Significance |
| HOMO Energy | -6.5 | eV | Electron-donating ability |
| LUMO Energy | -0.8 | eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.7 | eV | Kinetic stability, reactivity |
| Dipole Moment | 3.2 | Debye | Molecular polarity |
| Ionization Potential | 6.5 | eV | Energy to remove an electron |
| Electron Affinity | 0.8 | eV | Energy released upon gaining an electron |
Interactive Data Table: Mulliken Atomic Charges on Key Atoms of the Remifentanil Cation (Illustrative)
| Atom | Atomic Charge (e) | Significance |
| Piperidine Nitrogen (N1) | -0.45 | Nucleophilic center |
| Anilino Nitrogen (N2) | -0.38 | Electron-donating group |
| Propionyl Carbonyl Oxygen (O1) | -0.55 | Nucleophilic center, H-bond acceptor |
| Propionyl Carbonyl Carbon (C1) | +0.60 | Electrophilic center |
| Ester Carbonyl Oxygen (O2) | -0.58 | Nucleophilic center, H-bond acceptor |
| Ester Carbonyl Carbon (C2) | +0.65 | Electrophilic center, site of hydrolysis |
| Ester Methoxy Oxygen (O3) | -0.40 | |
| Piperidine Propanoate Ester Carbonyl Oxygen (O4) | -0.57 | Nucleophilic center, H-bond acceptor |
| Piperidine Propanoate Ester Carbonyl Carbon (C3) | +0.64 | Electrophilic center, site of hydrolysis |
| Piperidine Propanoate Methoxy Oxygen (O5) | -0.41 |
These illustrative tables highlight how quantum chemical calculations can provide a detailed, quantitative picture of the electronic structure and reactivity of remifentanil, explaining its chemical behavior, such as its susceptibility to hydrolysis.
Novel Research Methodologies and Advanced Applications
Development of Radioligands for Positron Emission Tomography (PET) Imaging of Opioid Receptors
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative study of physiological, biochemical, and pharmacological processes. frontiersin.orgnih.gov The development of specific radioligands, which are radioactive molecules that bind to target receptors, is crucial for PET studies. frontiersin.orgnih.gov While remifentanil itself is not typically radiolabeled for PET, the principles of developing opioid receptor radioligands are well-established and provide a framework for understanding how such tools could be created.
The process involves labeling a ligand with a positron-emitting radionuclide, most commonly carbon-11 (B1219553) ([11C]) or fluorine-18 (B77423) ([18F]). frontiersin.orgnih.gov These isotopes have short half-lives, which is advantageous for patient safety in clinical studies. nih.gov For instance, [11C]carfentanil, a potent µ-opioid receptor agonist, has been extensively used in PET imaging to study the distribution and availability of µ-opioid receptors in the brain and peripheral organs. snmjournals.orgmedrxiv.orgnih.govmedrxiv.org
The development of a remifentanil-based radioligand would involve synthesizing a precursor molecule that can be readily radiolabeled. The resulting radioligand would need to retain high affinity and selectivity for the µ-opioid receptor to provide a clear signal. PET studies using such a tracer could provide invaluable data on receptor occupancy and pharmacodynamics in real-time.
A PET study demonstrated that a single dose of the receptor agonist remifentanil led to a decrease in the binding of the D2/D3 receptor radiotracer [18F]-fallypride in several brain regions, indicating a release of endogenous opioids. biorxiv.org
Key Characteristics of PET Radioligands for Opioid Receptors:
| Characteristic | Description | Relevance to Remifentanil Oxalate (B1200264) Research |
| High Affinity | The radioligand must bind strongly to the target receptor to produce a detectable signal. | A remifentanil-derived radioligand would need to maintain the high affinity of the parent compound for the µ-opioid receptor. |
| High Selectivity | The radioligand should bind specifically to the receptor of interest (e.g., µ-opioid receptor) with minimal binding to other receptors. | This would ensure that the PET signal accurately reflects the distribution and density of µ-opioid receptors. |
| Appropriate Lipophilicity | The radioligand must be able to cross the blood-brain barrier to reach its target in the central nervous system. | The physicochemical properties of remifentanil suggest that a derived radioligand could be designed with appropriate lipophilicity. |
| Low Metabolism in the Brain | The radioligand should not be rapidly metabolized in the brain, as this can create radioactive metabolites that interfere with the signal. | The rapid esterase metabolism of remifentanil would need to be considered in the design of a stable radioligand. |
| Favorable Kinetics | The radioligand should have a rapid uptake and washout from non-target tissues to provide a good signal-to-noise ratio. | This would allow for clear visualization of the target receptors. |
Microdialysis Techniques for Neurochemical Monitoring in Animal Brain
Microdialysis is an in vivo sampling technique used to monitor the concentrations of endogenous and exogenous substances in the extracellular fluid of tissues, including the brain. doi.orgppke.hu This method has been instrumental in studying the neurochemical effects of drugs like remifentanil. nih.gov
The technique involves the implantation of a small, semi-permeable probe into a specific brain region. ppke.hu The probe is continuously perfused with a physiological solution, and substances from the extracellular fluid diffuse across the membrane into the perfusion fluid, which is then collected for analysis. ppke.hunih.gov
In the context of remifentanil research, microdialysis has been used to measure changes in the levels of various neurotransmitters, such as dopamine (B1211576) and serotonin, in response to drug administration. nih.gov For example, a study in mice with chronic pain found that while there were no differences in the total number of reinforcers earned during remifentanil self-administration, there was an increase in active nose pokes in the pain group. nih.gov This study also observed a significant decrease in phasic dopamine release, as assessed by fast-scan cyclic voltammetry, and reduced potassium-evoked extracellular dopamine measured by microdialysis in pain mice. nih.gov
Applications of Microdialysis in Remifentanil Research:
| Application | Description | Example Research Finding |
| Neurotransmitter Release | Measuring the release of neurotransmitters such as dopamine, serotonin, and norepinephrine (B1679862) in specific brain regions. | Studies have shown that opioids can indirectly increase dopamine levels. annualreviews.org |
| Pharmacokinetics | Determining the concentration of remifentanil and its metabolites in the brain over time. | This can help to correlate drug levels with behavioral and neurochemical effects. |
| Metabolic Monitoring | Assessing changes in brain energy metabolites like glucose and lactate. nih.gov | This can provide insights into the metabolic consequences of opioid receptor activation. |
In Vitro High-Throughput Screening Assays for Opioid Receptor Ligands
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that interact with a specific biological target, such as the µ-opioid receptor. nih.gov These assays are essential for the discovery and development of new opioid receptor ligands.
A variety of HTS assays have been developed to measure different aspects of opioid receptor function. These can be broadly categorized into binding assays, which measure the affinity of a compound for the receptor, and functional assays, which measure the cellular response to receptor activation.
One common functional assay measures changes in intracellular cyclic AMP (cAMP) levels. mdpi.com Opioid receptors are G-protein coupled receptors (GPCRs) that, when activated, inhibit the enzyme adenylyl cyclase, leading to a decrease in cAMP levels. nih.gov This change can be detected using various reporter systems. Another approach involves measuring changes in intracellular calcium levels, which can be monitored using fluorescent dyes. researchgate.net
A study comparing remifentanil and fentanyl found that both drugs had similar efficacy and potency in activating the µ-opioid receptor and in β-arrestin recruitment in their initial administration. mdpi.com However, subsequent administration of fentanyl led to a more potent desensitization of the µ-opioid receptor than remifentanil. mdpi.com
Types of High-Throughput Screening Assays for Opioid Ligands:
| Assay Type | Principle | Example Application |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from the receptor by a test compound. | Determining the binding affinity of novel opioid compounds. |
| cAMP Assay | Measures changes in intracellular cAMP levels following receptor activation. mdpi.com | Screening for agonists and antagonists of the µ-opioid receptor. |
| Calcium Mobilization Assay | Measures changes in intracellular calcium concentrations, often through the use of chimeric G-proteins. frontiersin.org | Identifying compounds that activate the opioid receptor signaling pathway. |
| Reporter Gene Assay | Measures the expression of a reporter gene (e.g., luciferase) that is under the control of a promoter responsive to receptor activation. | Screening for compounds that modulate opioid receptor gene expression. |
| Membrane Potential Assay | Measures changes in cell membrane potential using a fluorescent dye, as opioid receptor activation can lead to hyperpolarization. nih.gov | A real-time functional assay for identifying opioid receptor agonists. |
| β-Arrestin Recruitment Assay | Measures the interaction between the activated opioid receptor and β-arrestin, a key protein in receptor desensitization. mdpi.compnas.org | Identifying biased agonists that preferentially activate G-protein signaling over the β-arrestin pathway. |
Advanced Proteomics and Metabolomics for Characterizing Biological Responses
Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively, within a biological system. tandfonline.comthno.orgnih.gov These "omics" technologies provide a comprehensive view of the cellular and systemic responses to drugs like remifentanil.
Proteomics can be used to identify changes in protein expression, post-translational modifications, and protein-protein interactions following remifentanil administration. For instance, a study investigating the effects of remifentanil in septic rats found that it could inhibit the production of pro-inflammatory cytokines. nih.gov Another study showed that remifentanil may protect against intestinal ischemia/reperfusion injury by promoting the expression of Protein Disulfide Isomerase A3 (PDIA3) and alleviating oxidative and endoplasmic reticulum stress. frontiersin.org
Metabolomics, on the other hand, can reveal changes in the metabolic profile of a cell or organism. This can provide insights into the downstream effects of opioid receptor activation on various metabolic pathways. Integrated analysis of proteomics and metabolomics data can offer a more complete picture of the biological response to remifentanil, identifying key pathways and potential biomarkers. nih.gov
Key Findings from Proteomic and Metabolomic Studies of Remifentanil:
| "Omics" Approach | Key Findings |
| Proteomics | Remifentanil has been shown to have anti-inflammatory effects by reducing the expression of high-mobility group box 1 (HMGB1) in septic rats. nih.gov It can also promote the expression of PDIA3, which is involved in protecting against oxidative and endoplasmic reticulum stress. frontiersin.org A study also found that the plasma protein-binding rate of remifentanil decreases during cardiopulmonary bypass. nih.gov |
| Metabolomics | Changes in amino acid metabolism have been identified as a key response to cardiac surgery in a state of chronic stress, a context in which remifentanil is often used. nih.gov |
| Integrated Proteomics and Metabolomics | Integrated analyses have highlighted the importance of amino acid metabolism pathways, such as lysine (B10760008) degradation and beta-alanine (B559535) metabolism, in the cellular response to physiological stress where remifentanil may be administered. nih.gov |
Chemoproteomics for Target Deconvolution Studies
Chemoproteomics is a powerful technique used to identify the molecular targets of small molecules like remifentanil within a complex biological system. nih.govresearchgate.net This approach is particularly useful for "target deconvolution," which is the process of identifying the specific proteins that a drug interacts with to produce its therapeutic and adverse effects. unige.chbiognosys.compromega.com
One common chemoproteomic strategy is affinity-based protein profiling (AfBPP). biorxiv.org This involves creating a chemical probe by modifying the drug molecule to include a reactive group and a reporter tag. researchgate.net The probe is then introduced into a biological sample, where it covalently binds to its protein targets. The tagged proteins can then be enriched and identified using mass spectrometry. researchgate.netpromega.com
A recent study used AfBPP to identify non-opioid receptor protein targets of fentanyl and remifentanil. biorxiv.orgbiorxiv.org This research identified several potential off-target proteins, including histamine (B1213489) N-methyltransferase (HNMT), endophilin-B1 (SH3GLB1), fructosamine-3-kinase (FN3K), cutA divalent cation tolerance analog (CUTA), and monoamine oxidase B (MAOB). biorxiv.orgbiorxiv.org These findings suggest that some of the effects of these opioids may be mediated by interactions with proteins other than the classical opioid receptors. biorxiv.org
Chemoproteomic Approaches for Studying Remifentanil:
| Technique | Description | Potential Application for Remifentanil |
| Affinity-Based Protein Profiling (AfBPP) | Uses a chemical probe derived from the drug to covalently label and identify protein targets. biorxiv.org | Identifying both on-target and off-target interactions of remifentanil to better understand its full pharmacological profile. |
| Thermal Proteome Profiling (TPP) | Measures changes in the thermal stability of proteins upon ligand binding. unige.ch | Identifying direct and indirect targets of remifentanil by observing which proteins are stabilized or destabilized in its presence. |
| Nucleophile-Fragment Screening | Uses nucleophilic covalent fragments to target specific amino acid residues, such as oxidized cysteines, in proteins. nih.gov | Investigating the role of redox-sensitive cysteine residues in µ-opioid receptor signaling and how this is modulated by remifentanil. |
Future Directions in Remifentanil Oxalate Research
Elucidating Molecular Determinants of Rapid Hydrolysis in Diverse Biological Contexts
A defining characteristic of remifentanil is its rapid hydrolysis by nonspecific tissue and plasma esterases, leading to the formation of an inactive metabolite, remifentanil acid. wikipedia.orgradiusohio.com This metabolic pathway is independent of hepatic function, a significant advantage over other opioids. radiusohio.com Future research will likely focus on a deeper understanding of the molecular determinants governing this rapid hydrolysis.
Investigations into the specific types and distribution of esterases responsible for remifentanil metabolism in various tissues will be crucial. While it is known that nonspecific esterases are involved, identifying the key enzymatic players and their relative contributions in different biological contexts, such as in various patient populations (e.g., neonates, the elderly) and disease states, could refine its application. malque.pub Furthermore, exploring the impact of genetic polymorphisms in these esterases may explain inter-individual variability in remifentanil's pharmacokinetics. mdpi.com Understanding these factors at a molecular level could lead to more personalized and predictable drug administration.
Exploration of Non-Opioid Receptor Interactions and Their Mechanistic Implications
While remifentanil's primary mechanism of action is as a selective µ-opioid receptor agonist, emerging research suggests potential interactions with non-opioid receptors. researchgate.netnih.govdrugbank.com These interactions, although perhaps weaker than its affinity for µ-opioid receptors, could have significant mechanistic implications for both its therapeutic effects and side-effect profile.
| Potential Non-Opioid Target | Potential Implication |
| Toll-like receptor 4 (TLR4) | Modulation of inflammatory responses |
| Histamine (B1213489) N-methyltransferase (HNMT) | Alteration of histamine metabolism |
| Monoamine oxidase B (MAOB) | Influence on neurotransmitter levels |
Development of Orthogonal Research Tools and Probes
To further dissect the molecular pharmacology of remifentanil, the development of sophisticated research tools and probes is essential. These tools would enable more precise investigations into its binding kinetics, receptor interactions, and downstream signaling pathways.
The design and synthesis of affinity-based probes (AfBPs) for remifentanil, similar to those developed for fentanyl, would be a significant step forward. biorxiv.orgbiorxiv.org These probes, featuring a photoaffinity group and a clickable handle, could be used to covalently label and identify interacting proteins in various tissues and cellular compartments. biorxiv.org The creation of fluorescently labeled remifentanil analogs could also facilitate real-time visualization of receptor binding and trafficking in living cells. Such tools would be invaluable for validating predicted binding sites and discovering novel protein interactions.
Application of Advanced Imaging Techniques for Receptor Visualization
Advanced imaging techniques offer a powerful, non-invasive means to visualize and quantify opioid receptor distribution and occupancy in vivo. The application of these techniques to study remifentanil could provide unprecedented insights into its pharmacodynamics in the central nervous system and peripheral tissues.
Positron Emission Tomography (PET) using radiolabeled ligands like [11C]carfentanil has been instrumental in mapping µ-opioid receptors throughout the body. medrxiv.org Developing a suitable radiotracer for remifentanil or utilizing existing tracers in conjunction with remifentanil administration could allow for direct visualization of its binding to receptors and displacement of other ligands. medrxiv.org Functional magnetic resonance imaging (fMRI) and functional near-infrared spectroscopy (fNIRS) are other promising techniques that can measure the cortical responses to nociceptive stimuli and the modulating effects of analgesics like remifentanil, offering a potential objective measure of its analgesic efficacy. nih.govdovepress.com
| Imaging Technique | Potential Application for Remifentanil Research |
| Positron Emission Tomography (PET) | Visualization and quantification of receptor binding and occupancy. |
| Functional Magnetic Resonance Imaging (fMRI) | Mapping brain activity changes in response to remifentanil administration. |
| Functional Near-Infrared Spectroscopy (fNIRS) | Assessing cortical correlates of remifentanil's analgesic effects. |
Integration with Systems Biology Approaches for Comprehensive Understanding
The complex physiological effects of remifentanil arise from a network of interactions at the molecular, cellular, and systemic levels. Systems biology, which integrates experimental data with computational modeling, provides a framework for a more holistic understanding of these complex processes. nih.govphysiology.org
By combining pharmacokinetic and pharmacodynamic data with genomic, proteomic, and metabolomic information, systems biology models can be developed to simulate the effects of remifentanil under various conditions. nih.gov This approach can help identify key pathways and networks involved in its analgesic and adverse effects. nih.gov For instance, integrating genetic data may help to explain inter-individual differences in response to the drug. nih.gov Such comprehensive models could ultimately predict patient-specific responses and guide the development of new therapeutic strategies.
Discovery of Novel Analogs with Tailored Receptor Selectivity and Metabolic Profiles
The unique structure of remifentanil, particularly its ester linkage that confers a rapid and predictable metabolism, serves as a valuable template for the design of novel analgesic compounds. researchgate.netwikipedia.org Future research will undoubtedly focus on the discovery of new remifentanil analogs with tailored properties.
The goal of this research would be to synthesize compounds with improved receptor selectivity, potentially targeting specific subtypes of opioid receptors or even a combination of opioid and non-opioid receptors to achieve a desired therapeutic effect with fewer side effects. acs.orgplos.org By modifying the chemical structure, it may be possible to fine-tune the metabolic profile, creating analogs with varying durations of action to suit different clinical scenarios. nih.gov This structure-activity relationship exploration could lead to the development of a new generation of "soft" opioids with enhanced safety and efficacy profiles. wikipedia.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
